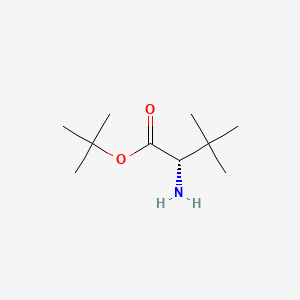

tert-butyl (2S)-2-amino-3,3-dimethylbutanoate

Descripción general

Descripción

Tert-butyl 3-methyl-L-valinate: is a chemical compound belonging to the class of amino acid derivatives. It is commonly used as a building block in the synthesis of various biologically active molecules. This compound is particularly significant in medicinal chemistry and organic synthesis due to its role in forming β-unsaturated ketones .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Tert-butyl 3-methyl-L-valinate can be synthesized from L-valine and tert-butanol in the presence of hydrochloric acid. The reaction typically involves the esterification of L-valine with tert-butanol under acidic conditions .

Industrial Production Methods: In industrial settings, the production of tert-butyl (2S)-2-amino-3,3-dimethylbutanoate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions: Tert-butyl 3-methyl-L-valinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Multinuclear and intramolecular hydrogen, nonpolar solvents.

Substitution: Protonation or acid catalysts.

Major Products Formed:

Aplicaciones Científicas De Investigación

Chemistry: Tert-butyl 3-methyl-L-valinate is used as a linker in the synthesis of asymmetric molecules, particularly β-unsaturated ketones, which are crucial in medicinal chemistry .

Biology and Medicine: The compound is employed in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Mecanismo De Acción

Molecular Targets and Pathways: Tert-butyl 3-methyl-L-valinate acts as a non-cleavable linker in the formation of ADCs and PROTACs. It forms a stable bond between the antibody or PROTAC and the drug molecule, allowing the drug to be specifically delivered to cells expressing the target antigen.

Mode of Action: The compound’s primary mode of action is through its role as a linker, ensuring the stability and specificity of the drug delivery system.

Comparación Con Compuestos Similares

- (2S)-2-amino-3-methyl-butyric acid tert-butyl ester

- (S)-2-Amino-3-methylbutanoic acid tert-butyl ester

- (S)-Valine tert-butyl ester

- (S)-tert-Butyl 2-amino-3-methylbutanoate

Uniqueness: Tert-butyl 3-methyl-L-valinate is unique due to its specific role as a linker in the synthesis of β-unsaturated ketones and its applications in ADCs and PROTACs. Its stability and ability to form specific bonds make it a valuable compound in medicinal chemistry and targeted drug delivery .

Actividad Biológica

Tert-butyl (2S)-2-amino-3,3-dimethylbutanoate is a derivative of the amino acid isoleucine, notable for its structural features that enhance biological activity. This compound has garnered attention in various fields, including pharmaceuticals and metabolic studies, due to its potential roles in protein synthesis and enzyme interactions.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₃₁NO₂, with a molar mass of approximately 223.74 g/mol. The presence of the tert-butyl group enhances lipophilicity, which influences its solubility and permeability across biological membranes. This structural characteristic is crucial for its biological activity, particularly in metabolic pathways involving amino acids.

This compound interacts with various enzymes and transporters involved in amino acid metabolism. Its mechanism includes:

- Substrate for Enzymes : Acts as a substrate for enzymes involved in protein synthesis.

- Inhibition of Enzymes : May inhibit specific enzymes that regulate neurotransmitter synthesis, affecting neuronal signaling pathways.

- Transport Protein Interaction : Exhibits the ability to permeate biological membranes, suggesting interactions with transport proteins that facilitate amino acid uptake.

Pharmacological Applications

Research indicates that this compound could be utilized in therapeutic contexts due to its high gastrointestinal absorption and potential to influence metabolic processes. Its applications include:

- Metabolic Studies : Useful in exploring amino acid metabolism and protein synthesis within cells.

- Pharmaceutical Development : Potential candidate for drug development targeting metabolic disorders.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other related compounds to highlight its unique properties.

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Features |

|---|---|---|---|

| This compound | C₁₃H₃₁NO₂ | 223.74 | Enhanced lipophilicity; significant bioactivity |

| Tert-butyl 2-amino-3-methylpentanoate hydrochloride | C₁₂H₁₉ClN₂O₂ | 223.74 | Similar structure; different biological effects |

| (S)-tert-Butyl 2-amino-3-methylbutanoate hydrochloride | C₁₂H₁₉ClN₂O₂ | 209.71 | Lacks one methyl group; altered steric properties |

This table illustrates how variations in molecular structure can significantly impact the biological properties and applications of these compounds.

Study on Metabolic Pathways

A study investigated the role of this compound in modulating amino acid metabolism. Results indicated that the compound significantly increased the uptake of essential amino acids in cultured cells, demonstrating its potential as a metabolic enhancer.

Therapeutic Applications

Another research effort focused on the therapeutic potential of this compound in treating metabolic disorders. The findings suggested that it could improve protein synthesis rates in muscle cells, which may have implications for conditions such as cachexia and sarcopenia.

Propiedades

IUPAC Name |

tert-butyl (2S)-2-amino-3,3-dimethylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2/c1-9(2,3)7(11)8(12)13-10(4,5)6/h7H,11H2,1-6H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGZORTGLYQDNMF-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20460127 | |

| Record name | tert-butyl 3-methyl-L-valinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20460127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61169-85-5 | |

| Record name | tert-butyl 3-methyl-L-valinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20460127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.